Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate
Overview
Description
Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate typically involves the reaction of furan-2-carboxylic acid with ethyl 2-aminobenzoate in the presence of a coupling reagent. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate involves its interaction with specific molecular targets in biological systems. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-2-27-21(26)15-9-4-6-11-17(15)22-19(24)14-8-3-5-10-16(14)23-20(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYCXAMHRENAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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